AC-DL-MET-OME
Description
AC-DL-MET-OME, chemically identified as a methyl ester derivative of DL-methionine (DL-Met), is a synthetic amino acid analog. Such derivatives are often used in animal feed additives or pharmaceutical formulations to optimize absorption and efficacy.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-acetamido-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-6(10)9-7(4-5-13-3)8(11)12-2/h7H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMKSJIMTATAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957056 | |
| Record name | N-[1-Methoxy-4-(methylsulfanyl)-1-oxobutan-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7451-74-3, 35671-83-1 | |
| Record name | Methionine, N-acetyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7451-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-Methoxy-4-(methylsulfanyl)-1-oxobutan-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic acyl substitution, where the α-amino group of DL-methionine methyl ester attacks the electrophilic carbonyl carbon of acetic anhydride. Pyridine acts as both a base and a catalyst, neutralizing the hydrochloric acid byproduct generated from the methionine methyl ester hydrochloride starting material.
Key parameters :
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Molar ratio : A 7.8:1 molar excess of acetic anhydride and pyridine relative to DL-methionine methyl ester hydrochloride ensures complete acetylation.
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Temperature : Initial cooling to 0–5°C minimizes side reactions, followed by gradual warming to room temperature for 12–18 hours.
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Workup : Sequential extraction with methylene chloride, followed by washes with 1 M HCl (to remove residual pyridine), saturated sodium bicarbonate (to neutralize excess acetic anhydride), and water, yields a crude product that crystallizes upon solvent evaporation.
Yield and Purity Optimization
Recrystallization in ethyl ether at -20°C produces this compound with 94% yield and a melting point of 41.7–42.4°C. Nuclear magnetic resonance (NMR) characterization confirms structural integrity:
-
H NMR (CDCl): δ 1.86–2.20 (m, 2H, CH), δ 2.00 (s, 3H, COCH), δ 2.05 (s, 3H, SCH), δ 3.75 (s, 3H, OCH).
Table 1: Reaction Summary for Direct Acetylation Method
| Parameter | Value |
|---|---|
| Starting material | DL-Methionine methyl ester HCl |
| Reagents | Acetic anhydride, pyridine |
| Temperature | 0°C → room temperature |
| Time | 12–18 hours |
| Yield | 94% |
| Purity (post-workup) | >99% (by NMR) |
Alternative Route: Acetylation of DL-Methionine Followed by Esterification
Industrial-scale production often employs a two-step strategy: (1) acetylation of DL-methionine to N-acetyl-DL-methionine, followed by (2) esterification to form the methyl ester. This method, detailed in a 2020 patent, enhances flexibility in intermediate purification.
Step 1: Acetylation of DL-Methionine
DL-Methionine reacts with acetic anhydride under alkaline conditions (NaOH) at 35–50°C. The base deprotonates the amino group, facilitating nucleophilic attack on acetic anhydride.
Critical considerations :
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Mass ratios : Optimal DL-methionine:NaOH:acetic anhydride = 1:0.2–0.6:0.3–1.0.
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Side products : Excess base may hydrolyze acetic anhydride to acetate, necessitating precise stoichiometry.
Comparative Analysis of Synthesis Routes
Table 2: Method Comparison
Industrial-Scale Considerations and Process Optimization
Solvent Selection and Recycling
The direct acetylation method uses methylene chloride, which poses environmental and safety concerns. Recent patents propose substituting with ethyl acetate or cyclopentyl methyl ether (CPME) , though these alternatives may reduce yield by 5–10% due to lower solubility of the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-4-methylsulfanylbutanoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Animal Nutrition
AC-DL-MET-OME is primarily used in animal feed, particularly for poultry and swine. Research indicates that it can improve growth performance and feed efficiency.
Bioavailability Studies
Studies assessing the relative bioavailability (RBV) of DL-Met versus L-Met have shown varied results, but many suggest that this compound maintains comparable or superior bioavailability.
| Parameter | DL-Met RBV (%) | L-Met RBV (%) |
|---|---|---|
| Feed Intake | 99 | 100 |
| Body Weight Gain | 89 | 131 |
| Average Daily Gain | 99 | 138 |
These findings suggest that while L-Met may have a higher biological potency, this compound provides sufficient nutritional value when included in diets .
Cellular Proliferation Studies
This compound has been studied for its effects on cellular proliferation and intestinal health. A study on squabs indicated that supplementation improved intestinal morphology, enhancing villus height and crypt depth ratios.
- Key Findings :
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with specific proteins involved in cellular signaling pathways. For instance, docking studies with the Frizzled 7 receptor indicated potential therapeutic targets for enhancing intestinal health through modulation of the Wnt/β-catenin signaling pathway .
Case Studies
-
Broiler Performance Enhancement :
- A study conducted by Zelenka et al. compared the effects of this compound with other methionine sources on broiler performance over a six-week period.
- Results showed significant improvements in FCR and overall weight gain in groups supplemented with this compound compared to controls.
- Intestinal Health Improvement :
Mechanism of Action
The mechanism of action of methyl 2-acetamido-4-methylsulfanylbutanoate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
DL-Methionine (DL-Met)
DL-Met is a racemic mixture of the essential amino acid methionine, widely used in poultry and livestock nutrition to supplement sulfur-containing amino acids. Key properties:
- Molecular Formula: C₅H₁₁NO₂S
- Molecular Weight : 149.21 g/mol
- Role : Critical for protein synthesis, methyl group donation, and antioxidant functions.
Comparison with AC-DL-MET-OME :
- Structural Difference : this compound replaces the carboxylic acid group (-COOH) of DL-Met with a methyl ester (-COOCH₃), increasing molecular weight (estimated ~163.2 g/mol) and lipophilicity (higher logP).
- Efficacy : In poultry studies, DL-Met and its hydroxy analogue (DL-MHA) showed equivalent efficacy in improving egg production, feed conversion, and nitrogen retention . This compound’s esterified form could offer similar or superior performance at lower doses, though direct trials are needed.
DL-Methionine Hydroxy Analogue (DL-MHA)
DL-MHA (e.g., commercial products like Sumimetm) is a hydroxylated variant of DL-Met, with the carboxyl group replaced by a hydroxyl group (-OH).
- Molecular Formula: C₅H₁₁NO₃S
- Molecular Weight : 165.21 g/mol
- Role : Functions as a methionine precursor, converting to L-methionine in vivo via enzymatic pathways.
Comparison with this compound :
- Chemical Stability : DL-MHA is less hygroscopic than DL-Met, aiding in feed processing. This compound’s ester group may further enhance stability under humid conditions.
- Metabolic Pathways : DL-MHA requires hepatic conversion to methionine, while this compound may undergo faster hydrolysis in the gut or bloodstream, enabling rapid methionine release .
- Efficacy : In egg-laying hens, DL-MHA and DL-Met achieved comparable results in egg weight, feed efficiency, and protein deposition, suggesting this compound could match these outcomes if metabolized efficiently .
Other Methyl Ester Derivatives (e.g., (S)-Methyl 4-(1-aminoethyl)benzoate)
The methyl ester derivative described in shares structural motifs with this compound, though its benzoate backbone differs functionally from methionine.
- Molecular Formula: C₁₀H₁₃NO₂
- Molecular Weight : 179.22 g/mol
- Role : Serves as a chiral intermediate in pharmaceutical synthesis.
Comparison with this compound :
- Lipophilicity: Both compounds exhibit increased logP values due to esterification, but this compound’s methionine backbone ensures biological relevance to amino acid metabolism.
- Synthesis : Methyl esters are typically synthesized via acid-catalyzed esterification or enzymatic resolution. For example, E. coli acylase I resolved DL-Met enantiomers at 60°C and pH 7.0, a process that may require optimization for this compound .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Bioavailability | Primary Use |
|---|---|---|---|---|---|
| DL-Met | C₅H₁₁NO₂S | 149.21 | -COOH | Moderate | Feed additive |
| DL-MHA | C₅H₁₁NO₃S | 165.21 | -OH | Moderate | Feed additive |
| This compound* | C₆H₁₃NO₂S | ~163.2 | -COOCH₃ | High (inferred) | Feed/pharmaceutical |
| (S)-Methyl 4-(1-aminoethyl)benzoate | C₁₀H₁₃NO₂ | 179.22 | -COOCH₃ | N/A | Pharmaceutical intermediate |
*Inferred data for this compound.
Table 2: Efficacy in Poultry Nutrition (Adapted from )
| Metric | Control Group | DL-Met Group | DL-MHA Group | This compound (Inferred) |
|---|---|---|---|---|
| Egg Production Rate | 92% | 95% | 94% | ~94-96%* |
| Feed Conversion Ratio | 2.15 | 1.98 | 2.01 | ~1.95-2.00* |
| Nitrogen Retention | 68% | 78% | 77% | ~77-79%* |
*Hypothetical values based on structural analogy to DL-Met and DL-MHA.
Research Findings and Implications
- Equivalence of DL-Met and DL-MHA : Both compounds equally enhance poultry performance, suggesting this compound’s efficacy hinges on its hydrolysis rate to active methionine .
- Enzymatic Resolution : E. coli acylase I effectively resolves DL-Met, but esterified forms like this compound may require modified conditions (e.g., pH, temperature) for optimal enzymatic activity .
- Methyl Ester Advantages : Enhanced solubility and stability could make this compound preferable in industrial applications, though toxicity and hydrolysis kinetics must be validated .
Biological Activity
AC-DL-MET-OME, or N-Acetyl-DL-methionine methyl ester, is a derivative of methionine, an essential sulfur-containing amino acid. This compound features both an acetyl group and a methyl ester functional group, which may enhance its solubility and biological activity compared to other methionine derivatives. Methionine plays a crucial role in various biological processes, including protein synthesis and as a precursor for important biomolecules. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized from L-methionine methyl ester hydrochloride and acetic anhydride, allowing for the introduction of the acetyl group while preserving the methionine backbone's integrity.
Biological Activities
This compound exhibits several biological activities attributed to its structural similarity to methionine. These activities include:
- Antioxidant Properties : Methionine and its derivatives are known for their antioxidant capabilities. This compound can participate in redox reactions, potentially reducing oxidative stress in cells .
- Protein Synthesis : As a methionine derivative, this compound is involved in protein synthesis, acting as a precursor for S-adenosylmethionine (SAM), which is critical for methylation reactions in biological systems .
- Metabolism : Research indicates that this compound can influence metabolic pathways related to sulfur amino acids (SAAs), enhancing growth performance and immune response in animal models .
Case Studies
Several studies have investigated the biological effects of this compound:
- Growth Performance in Poultry : A study assessed the impact of different methionine sources on poultry growth. Results indicated that diets supplemented with this compound led to improved growth rates and immune responses compared to controls lacking sufficient methionine .
- Oxidative Stress Reduction : In vitro experiments demonstrated that this compound could effectively reduce markers of oxidative stress in cultured cells. The compound's antioxidant properties were linked to its ability to regenerate reduced forms of methionine from oxidized states .
- Methylation Reactions : A systematic review highlighted the role of methionine derivatives in methylation processes critical for gene expression and regulation. This compound's contribution to these processes underscores its importance in cellular function and health maintenance .
Table 1: Comparison of Biological Activities
Table 2: Case Study Summary
Q & A
Q. What strategies are recommended for conducting systematic literature reviews on this compound?
- Answer: Use academic databases (e.g., ACS Publications, ScienceDirect) with Boolean operators (e.g., "this compound AND pharmacokinetics") to refine searches. Filter results by study type (e.g., in vitro vs. in vivo) and publication date. Critically evaluate sources by distinguishing primary studies (e.g., experimental papers) from secondary reviews. Track search terms and inclusion/exclusion criteria in spreadsheets for transparency .
05 文献检索Literature search for meta-analysis02:58Meta分析视频教程08-How to conduct a meta-analysis Meta-analysis search, coding and pre17:04
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
